What are the chemical properties of 1-(Furan-2-yl)butan-1-amine hydrochloride?
What are the chemical properties of 1-(Furan-2-yl)butan-1-amine hydrochloride?
An In-Depth Technical Guide to the Chemical Properties of 1-(Furan-2-yl)butan-1-amine Hydrochloride
Introduction
1-(Furan-2-yl)butan-1-amine hydrochloride is an organic compound featuring a furan ring connected to a butylamine chain via a chiral center. The furan moiety is a prevalent scaffold in medicinal chemistry, recognized as a bioisostere for phenyl rings that can modulate metabolic stability and drug-receptor interactions.[1] The primary amine group provides a site for further functionalization and salt formation, enhancing aqueous solubility and facilitating its use in pharmaceutical development. This guide provides a comprehensive overview of the chemical properties of its hydrochloride salt (CAS Number: 1864074-40-7), intended for researchers, scientists, and drug development professionals.[2]
It is important to note that while the constituent functional groups are well-characterized, specific experimental data for this particular molecule is limited in publicly available literature. Therefore, this guide synthesizes known chemical principles with predictive data based on analogous structures to offer a robust technical profile.
Physicochemical Properties
The hydrochloride salt of 1-(Furan-2-yl)butan-1-amine is a solid at room temperature. Its physicochemical properties are determined by the interplay between the aromatic furan ring, the flexible butyl chain, and the protonated amine group.
| Property | Data | Source(s) |
| CAS Number | 1864074-40-7 | [2] |
| Molecular Formula | C₈H₁₄ClNO | |
| Molecular Weight | 175.66 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% (Typical Commercial Grade) | |
| Melting Point | Data not available in cited literature | |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) due to the ionic hydrochloride group. | |
| pKa | Data not available; expected to be in the range of 9-10 for the protonated primary amine, typical for alkylammonium ions. | |
| Storage | 4°C, protect from light |
Synthesis and Purification
The most logical and established pathway for synthesizing the parent amine, 1-(Furan-2-yl)butan-1-amine, is through the reductive amination of a suitable carbonyl precursor. A plausible route starts from 2-acetylfuran, proceeding through an imine intermediate, followed by reduction and subsequent salt formation.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 1-(Furan-2-yl)butan-1-amine hydrochloride.
Experimental Protocol: Synthesis
Caution: This protocol is a representative procedure based on established chemical transformations and should be performed by trained personnel with appropriate safety precautions.
Step 1: Synthesis of 1-(Furan-2-yl)butan-1-amine (Free Base) via Reductive Amination
-
Imine Formation: To a solution of 2-acetylfuran (1.0 eq) in a suitable solvent such as methanol or ethanol, add n-butylamine (1.1 eq).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to confirm the formation of the imine intermediate. The reaction may be facilitated by a dehydrating agent or Dean-Stark apparatus if hydrolysis of the imine is a concern.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise while maintaining the temperature below 10°C.
-
Workup: After the reduction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1-(Furan-2-yl)butan-1-amine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise to the stirred solution of the free base at 0°C.
-
Precipitation: The hydrochloride salt will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Drying: Wash the collected solid with cold diethyl ether and dry under vacuum to yield 1-(Furan-2-yl)butan-1-amine hydrochloride.
Analytical Characterization
A combination of spectroscopic techniques is essential for confirming the structure and purity of the synthesized compound. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
Predicted ¹H NMR Data (in D₂O or DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Notes |
| Furan H5 | ~7.5-7.7 | Doublet of doublets (dd) or m | 1H | Deshielded proton adjacent to the oxygen atom.[3] |
| Furan H3 | ~6.4-6.6 | Doublet of doublets (dd) or m | 1H | Proton adjacent to the substituent-bearing carbon.[3] |
| Furan H4 | ~6.3-6.5 | Doublet of doublets (dd) or m | 1H | Proton between H3 and H5.[3] |
| Methine (-CH-) | ~4.2-4.5 | Triplet (t) or quartet (q) | 1H | Benzylic-type proton adjacent to the furan ring and the amine. |
| Methylene (-CH₂-) | ~1.5-1.9 | Multiplet (m) | 2H | Methylene group of the butyl chain adjacent to the methine. |
| Methylene (-CH₂-) | ~1.2-1.5 | Multiplet (m) | 2H | Central methylene group of the butyl chain. |
| Terminal Methyl (-CH₃) | ~0.8-1.0 | Triplet (t) | 3H | Terminal methyl group of the butyl chain. |
| Amine (-NH₃⁺) | ~8.0-9.0 | Broad singlet (br s) | 3H | Protons of the ammonium group; signal may be broad and exchangeable. |
Predicted ¹³C NMR Data
The spectrum would show 8 distinct carbon signals corresponding to the furan ring (4 signals, with the C2 carbon being significantly downfield), and the butyl chain (4 signals).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Rationale / Notes |
| N⁺-H Stretch | 2200-3000 | Broad, Strong | Characteristic broad absorption for an ammonium salt.[4] |
| C-H Stretch (Aromatic/Furan) | 3100-3150 | Medium | C-H stretching on the furan ring.[5] |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong | C-H stretching of the butyl chain.[5] |
| C=C Stretch (Furan Ring) | ~1500-1600 | Medium | Aromatic ring stretching vibrations. |
| C-O-C Stretch (Furan Ring) | ~1000-1100 | Strong | Ether-like stretch within the furan ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the parent amine. For the hydrochloride salt, analysis is typically performed on the free base.
-
Expected Molecular Ion ([M+H]⁺): For the free base (C₈H₁₃NO), the protonated molecular ion would be observed at m/z ≈ 140.1070.[6]
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen. This would result in the loss of a propyl radical (•C₃H₇) to form a stable, resonance-delocalized furfuryliminium ion at m/z ≈ 98.
-
Loss of Butylamine: Cleavage of the bond between the furan ring and the amine-bearing carbon can lead to a fragment corresponding to the furanomethyl cation (m/z ≈ 81).
-
Furan Ring Fragmentation: The furan ring itself can fragment, though this is typically less favored than alpha-cleavage.
-
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of the final product.
Chemical Reactivity and Stability
The chemical behavior of 1-(Furan-2-yl)butan-1-amine hydrochloride is dictated by the reactivity of the furan ring and the primary ammonium group.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, primarily at the 2- and 5-positions.[7] However, the amine-bearing substituent is already at the 2-position.
-
Electrophilic Aromatic Substitution: Reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the 5-position. These reactions often require mild conditions, as the furan ring is sensitive to strong acids.[8]
-
Acid Sensitivity: Furan and its derivatives are notoriously unstable in strong acidic conditions, which can lead to protonation and subsequent ring-opening polymerization.[8][9] The use of the hydrochloride salt itself suggests a degree of stability in mildly acidic aqueous solutions, but strongly acidic or heated acidic conditions should be avoided.
-
Oxidation: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opened products. The metabolic oxidation of furan, for instance, produces the reactive intermediate cis-2-butene-1,4-dial.[10] Care should be taken to avoid strong oxidizing agents.
-
Hydrogenation: The furan ring can be reduced to tetrahydrofuran (THF) under catalytic hydrogenation, though this often requires more forcing conditions than the reduction of an imine.
Reactivity of the Amine Group
As a hydrochloride salt, the amine is protonated (-NH₃⁺) and therefore non-nucleophilic. To engage in reactions typical of a primary amine (e.g., acylation, alkylation, Schiff base formation), the free base must be generated by treatment with a suitable base (e.g., NaHCO₃, Et₃N). Once liberated, the primary amine is a good nucleophile.
Potential Reaction Pathways Diagram
Caption: Key potential reactivity pathways for the free amine.
References
-
Unveiling Orthogonal Reactivity of Substituted 2-(2-Azidostyryl)furans: Thermolysis and Photolysis versus Catalysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Reductive amination of DFF with NH3 or butylamine. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
Diels−Alder Reaction of 2-Amino-Substituted Furans as a Method for Preparing Substituted Anilines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
IR: amines. University of California, Los Angeles. Available at: [Link]
-
Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry. Available at: [Link]
-
Schematic illustration of reductive amination of FUR to FUA and other... ResearchGate. Available at: [Link]
-
Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. Green Chemistry (RSC Publishing). Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. Available at: [Link]
-
Polyamines are traps for reactive intermediates in furan metabolism. PMC - NIH. Available at: [Link]
-
Five Member Heterocycles Reactivity of Furan. YouTube. Available at: [Link]
-
Reactivity of Furan, Pyrrole and Thiophene. YouTube. Available at: [Link]
-
Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. Available at: [Link]
-
1-(furan-2-yl)butan-1-amine (C8H13NO). PubChemLite. Available at: [Link]
-
1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... ResearchGate. Available at: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 1-(Furan-2-yl)butan-1-amine hydrochloride | 1864074-40-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. PubChemLite - 1-(furan-2-yl)butan-1-amine (C8H13NO) [pubchemlite.lcsb.uni.lu]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Polyamines are traps for reactive intermediates in furan metabolism - PMC [pmc.ncbi.nlm.nih.gov]
